molecular formula C9H14ClN3 B6214319 (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 884653-77-4

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6214319
CAS No.: 884653-77-4
M. Wt: 199.68 g/mol
InChI Key: BSJVWLOHGGEFER-QRPNPIFTSA-N
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Description

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-2-yl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the pyrrolidine ring and the pyridin-2-yl group, which confer distinct chemical and biological properties

Properties

CAS No.

884653-77-4

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

(3S)-1-pyridin-2-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;/h1-3,5,8H,4,6-7,10H2;1H/t8-;/m0./s1

InChI Key

BSJVWLOHGGEFER-QRPNPIFTSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=N2.Cl

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2.Cl

Purity

95

Origin of Product

United States

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